2-(Methylsulphonyl)-3-(trifluoromethyl)aniline
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Overview
Description
2-(Methylsulphonyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulphonyl group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of aniline derivatives, where a trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl bromide in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulphonyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aniline derivatives .
Scientific Research Applications
2-(Methylsulphonyl)-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methylsulphonyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulphonyl group can participate in various biochemical reactions, influencing the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulphonyl)-4-(trifluoromethyl)aniline
- 2-(Methylsulphonyl)-5-(trifluoromethyl)aniline
- 2-(Methylsulphonyl)-6-(trifluoromethyl)aniline
Uniqueness
2-(Methylsulphonyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl and methylsulphonyl groups on the aniline ring. This positioning can significantly influence the compound’s reactivity, stability, and overall properties compared to its isomers .
Properties
Molecular Formula |
C8H8F3NO2S |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methylsulfonyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 |
InChI Key |
ROUNBPQYGVBUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1N)C(F)(F)F |
Origin of Product |
United States |
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